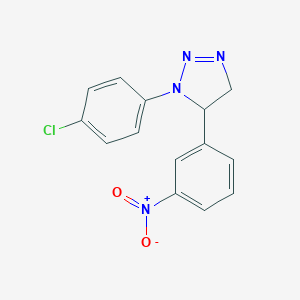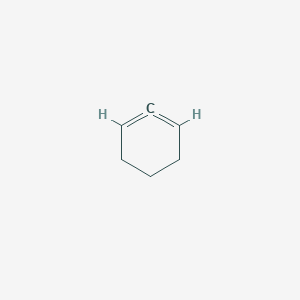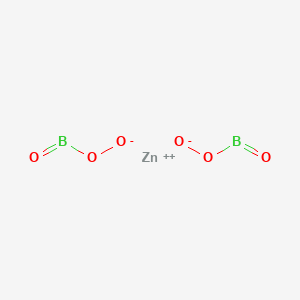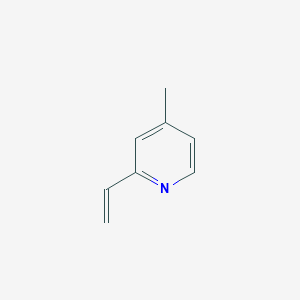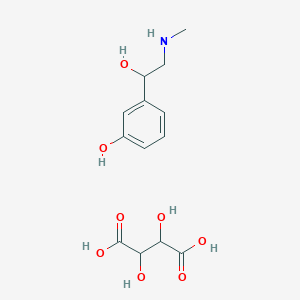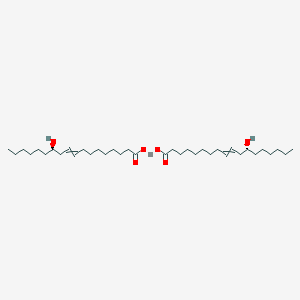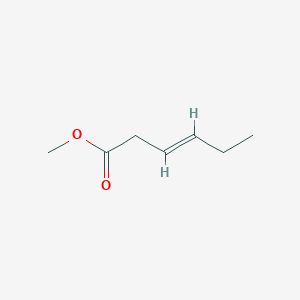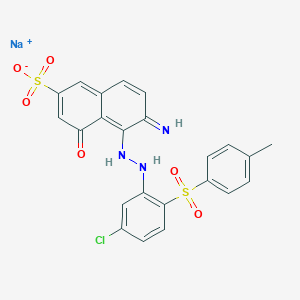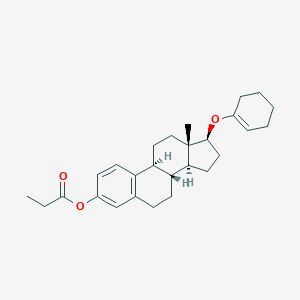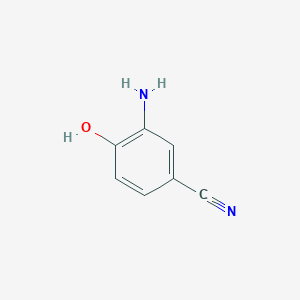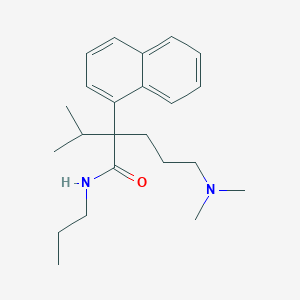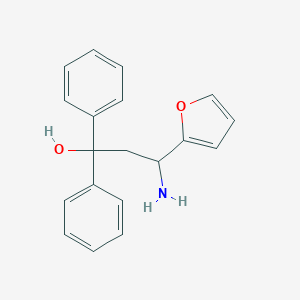
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol, commonly known as DFP, is a chiral compound with a molecular formula of C20H21NO2. DFP is a versatile compound with a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
DFP has been extensively used in scientific research due to its chiral nature and its ability to selectively bind to certain receptors. DFP has been used as a chiral derivatizing agent for the determination of enantiomeric purity of various compounds. It has also been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, DFP has been used as a probe to study the mechanism of action of certain enzymes and receptors.
Wirkmechanismus
DFP acts as a chiral ligand and selectively binds to certain receptors, leading to a variety of biochemical and physiological effects. DFP has been shown to bind to the α1-adrenergic receptor, the β-adrenergic receptor, and the dopamine receptor. The binding of DFP to these receptors can lead to the activation or inhibition of various signaling pathways and physiological responses.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DFP are dependent on the receptor it binds to. DFP has been shown to have a variety of effects, including the activation of the sympathetic nervous system, the inhibition of platelet aggregation, and the modulation of dopamine signaling. Additionally, DFP has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DFP is a versatile compound that can be used in a variety of lab experiments. Its chiral nature allows for the determination of enantiomeric purity, and its ability to selectively bind to certain receptors allows for the study of specific biochemical and physiological pathways. However, DFP also has limitations, including its potential toxicity and the need for careful handling due to its chiral nature.
Zukünftige Richtungen
There are several potential future directions for research involving DFP. One area of interest is the development of new chiral catalysts for asymmetric synthesis. Additionally, the use of DFP as a probe to study the mechanism of action of certain enzymes and receptors could lead to a better understanding of these pathways. Finally, the development of new derivatives of DFP with improved selectivity and reduced toxicity could lead to new therapeutic applications.
Synthesemethoden
DFP can be synthesized through a variety of methods, including the reduction of 1,1-diphenyl-3-(2-furyl)propanone with sodium borohydride, the reduction of 1,1-diphenyl-3-(2-furyl)propanone oxime with lithium aluminum hydride, and the reductive amination of 1,1-diphenyl-3-(2-furyl)propanone with ammonia and sodium borohydride.
Eigenschaften
CAS-Nummer |
14717-63-6 |
|---|---|
Produktname |
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol |
Molekularformel |
C19H19NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
3-amino-3-(furan-2-yl)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C19H19NO2/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2 |
InChI-Schlüssel |
FVARIOYYFNHHHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



